molecular formula C16H13Cl B3244882 2-(4-Chlorobenzyl)-1H-indene CAS No. 16392-77-1

2-(4-Chlorobenzyl)-1H-indene

Cat. No.: B3244882
CAS No.: 16392-77-1
M. Wt: 240.72 g/mol
InChI Key: WQTCHXLUUTYHSS-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1H-indene is an organic compound that features a chlorobenzyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1H-indene typically involves the reaction of 4-chlorobenzyl chloride with indene under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like toluene, followed by heating to facilitate the reaction . Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could yield a fully saturated hydrocarbon.

Scientific Research Applications

2-(4-Chlorobenzyl)-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chlorobenzyl)-1H-indene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1H-indole
  • 2-(4-Chlorobenzyl)-1H-benzimidazole
  • 2-(4-Chlorobenzyl)-1H-benzothiazole

Uniqueness

2-(4-Chlorobenzyl)-1H-indene is unique due to its indene backbone, which imparts specific structural and electronic properties. This makes it distinct from similar compounds that may have different backbones, such as indole or benzimidazole, and thus different reactivity and applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl/c17-16-7-5-12(6-8-16)9-13-10-14-3-1-2-4-15(14)11-13/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCHXLUUTYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291363
Record name 2-[(4-Chlorophenyl)methyl]-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-77-1
Record name 2-[(4-Chlorophenyl)methyl]-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16392-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methyl]-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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